2-Methoxy-6,6-dimethyl-3,5-heptanedione
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-methoxy-2,2-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C10H18O3/c1-7(13-5)8(11)6-9(12)10(2,3)4/h7H,6H2,1-5H3 |
InChI Key |
SGYLFBVSQVMLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected β-Diketones
Notes:
- The methoxy group in this compound likely increases electron density at the diketone backbone compared to methyl substituents, enhancing its coordination strength with metal ions.
- Bulky substituents (e.g., tetramethyl in Dipivaloylmethane) improve steric protection in metal complexes but reduce solubility in polar solvents.
Electronic and Conductivity Properties
- 2,6-Dimethyl-3,5-heptanedione: Exhibits keto-enol tautomerism, acting as a molecular switch. The enol form shows high conductivity (on-state) due to delocalized π-electrons, while the keto form has low conductivity (off-state).
- Methoxy Analogs: Methoxy groups are electron-donating, which may stabilize the enol form and enhance conductivity compared to purely alkyl-substituted analogs.
Preparation Methods
Ketalization of 2,6-Heptanedione
A two-step process starting with diketene and formaldehyde yields 2,6-heptanedione, which undergoes selective ketalization with ethylene glycol or propylene glycol. Although this route produces 6,6-alkylenedioxyheptan-2-one, modifying the ketalizing agent to include methoxy groups could theoretically yield the target compound. For example, using 2-methoxyethanol instead of ethylene glycol might introduce the requisite methoxy functionality.
Darzens Reaction and Saponification
The Darzens reaction between methyl chloroacetate and 6-methoxy-6-methylheptan-2-one (synthesized via methoxylation) forms an epoxide intermediate, which is saponified to yield α,β-unsaturated ketones. Further oxidation or rearrangement could generate the diketone structure. This multi-step approach, while complex, offers a potential route to this compound with careful optimization.
Characterization and Industrial Applications
Structural Confirmation via NMR
The ¹H-NMR spectrum of this compound (CDCl₃, δ ppm) shows distinct signals:
Q & A
Q. What are the recommended laboratory synthesis methods for 2-Methoxy-6,6-dimethyl-3,5-heptanedione, and how can purity be optimized?
The compound is commonly synthesized via Claisen condensation of acetone with isobutyraldehyde in the presence of a base (e.g., sodium ethoxide) under reflux conditions. The reaction proceeds as: Purification involves fractional distillation or recrystallization to achieve >98.5% purity. For small-scale research, glassware setup with inert gas (N₂/Ar) minimizes oxidation. Analytical validation via GC-MS or HPLC is critical, with infrared (IR) spectroscopy confirming ketone/enol tautomerism (peaks at \sim1700 cm⁻¹ for C=O and \sim1600 cm⁻¹ for enol C=C) .
Q. How does tautomerism between enol and keto forms influence the compound’s reactivity in coordination chemistry?
The β-diketone structure enables rapid keto-enol tautomerism , which enhances its ability to act as a bidentate ligand . The enol form chelates metal ions (e.g., Dy³⁺, Lu³⁺) via two oxygen atoms, forming stable octahedral complexes. This tautomerism can be monitored via ¹H NMR (disappearance of enolic proton at δ 12–15 ppm upon metal binding) or UV-Vis spectroscopy (shift in λ_max due to conjugation changes). Solvent polarity (e.g., MeOH vs. hexane) also affects tautomeric equilibrium, impacting reaction yields .
Q. What spectroscopic techniques are most effective for characterizing metal complexes of this compound?
- IR Spectroscopy : Confirms ligand coordination via shifts in C=O (1700–1600 cm⁻¹) and C-O (1250–1100 cm⁻¹) stretches.
- X-ray Crystallography : Resolves bond lengths and angles in metal-organic frameworks (MOFs), critical for understanding magnetic properties in dysprosium-based SMMs .
- Magnetic Circular Dichroism (MCD) : Probes electronic transitions in paramagnetic complexes .
Advanced Research Questions
Q. How can computational methods predict the electronic transport properties of this β-diketone in molecular switch applications?
Density Functional Theory (DFT) and Non-Equilibrium Green’s Function (NEGF) simulations model hydrogen transfer-induced conductance changes. The enol form exhibits higher conductivity due to conjugated π-systems, while the keto form acts as an insulator. Researchers should optimize basis sets (e.g., B3LYP/6-31G*) and simulate I-V curves under bias voltages (0–2 V) to validate switching behavior .
Q. What strategies improve the design of dysprosium-based single-molecule magnets (SMMs) using this ligand?
- Ligand Field Tuning : Substituent modifications (e.g., replacing methyl with bulkier groups) alter crystal field splitting, enhancing magnetic anisotropy.
- Auxiliary Ligands : Adding 2,2′-bipyridine or 1,10-phenanthroline increases coordination saturation, reducing quantum tunneling of magnetization (QTM).
- Magnetic Studies : AC susceptibility measurements (0.1–1500 Hz) reveal slow relaxation dynamics. For example, [Dy(dmh)₃(2,2′-bpy)]₂ shows two relaxation modes (τ₁ = 0.15 s, τ₂ = 0.02 s at 2 K) due to asymmetry in the coordination sphere .
Q. What challenges arise in synthesizing β-diketiminate proligands from this compound, and how are they addressed?
Using polyphosphoric acid trimethylsilylester (PPSE) as a dehydrating agent enables one-step condensation with bulky anilines (e.g., 2,6-diisopropylaniline). However, steric hindrance from substituents (e.g., 2,2,6,6-tetramethyl groups) can stall reactions, requiring prolonged heating (170°C, 24 hrs) or alternative catalysts. Reaction progress is monitored via TLC (hexane:EtOAc, 4:1), with column chromatography (SiO₂) isolating products in \sim56% yield .
Methodological Considerations
Q. How are phase transition enthalpies measured for this compound, and what do they reveal about its stability?
Differential Scanning Calorimetry (DSC) quantifies sublimation (ΔH_sub) and vaporization (ΔH_vap) enthalpies. For example, ΔH_vap = 56.1 kJ/mol at 298 K, indicating moderate volatility. Such data inform purification protocols (e.g., vacuum distillation below decomposition thresholds) .
Q. What precautions are necessary when handling this compound in air- or moisture-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
